N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and industry due to their diverse set of properties . The trifluoromethyl group attached to the phenyl ring is a common feature in many pharmaceuticals and agrochemicals, as it can enhance chemical stability and lipophilicity .
Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors such as the presence of the trifluoromethyl group and the sulfonamide linkage would likely make the compound quite polar and could affect its solubility and stability .Scientific Research Applications
Antiandrogen Therapy
This compound has been identified as having antiandrogen activity , which is crucial in the treatment of prostate cancer. It selectively decreases testosterone levels in the prostate without affecting the hypothalamic regulation mechanisms. This makes it a candidate for safer and more selective antiandrogen therapies compared to other compounds like Flutamide .
Synthesis of Bicalutamide
The compound is a key intermediate in the synthesis of Bicalutamide , a well-known medication used in therapy. The synthesis process involves several novel intermediates and can produce racemic or optically pure forms of Bicalutamide, which have significant therapeutic applications .
Organic Chemistry Research
In organic chemistry, this compound can be used to study reactions at the benzylic position . Such reactions are important for understanding the behavior of organic molecules under various conditions and can lead to the development of new synthetic methods .
S-Trifluoromethylation Reactions
The compound can act as a precursor in S-trifluoromethylation reactions. These reactions are valuable for introducing trifluoromethyl groups into other molecules, which can alter their chemical properties significantly, such as increasing their metabolic stability or altering their biological activity .
Development of Selective Androgen Receptor Modulators (SARMs)
It has potential applications in the development of Selective Androgen Receptor Modulators (SARMs) . SARMs are promising for various therapeutic applications, including muscle-wasting diseases, osteoporosis, and male hypogonadism .
Synthesis of Chromenes
The compound can be used in the synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromenes . These chromenes have potential applications in medicinal chemistry, as they can be used to create molecules with various biological activities .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
It’s known that compounds interacting with the androgen receptor can influence the receptor’s activity, leading to changes in gene expression and cellular function .
Biochemical Pathways
Compounds interacting with the androgen receptor are known to affect pathways related to male sexual development and function .
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties can vary widely depending on their chemical structure and the route of administration .
Result of Action
Compounds that interact with the androgen receptor can have a wide range of effects, including changes in gene expression, cellular growth, and differentiation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O3S/c1-19-7-12(17-8-19)23(21,22)18-6-11(20)9-2-4-10(5-3-9)13(14,15)16/h2-5,7-8,11,18,20H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXRTESRTASGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide |
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